molecular formula C10H11NO B3326304 8-Methoxy-3,4-dihydroisoquinoline CAS No. 24693-44-5

8-Methoxy-3,4-dihydroisoquinoline

Cat. No.: B3326304
CAS No.: 24693-44-5
M. Wt: 161.2 g/mol
InChI Key: WUBULMQIMWQJJF-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are bicyclic aromatic compounds. This compound features a methoxy group (-OCH₃) attached to the 8th position of the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

  • Bischler-Napieralski Synthesis: This classical method involves the cyclodehydration of β-phenylethylamines to form isoquinolines. The reaction typically uses a strong acid, such as phosphorus oxychloride (POCl₃), and is conducted under reflux conditions.

  • Reductive Amination: Another common method involves the reductive amination of 8-methoxybenzylamine with suitable aldehydes or ketones, followed by cyclization to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are increasingly being employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding isoquinoline derivative.

  • Reduction: Reduction reactions can convert the compound into its saturated analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Isoquinoline derivatives.

  • Reduction: Saturated analogs of the isoquinoline ring.

  • Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

8-Methoxy-3,4-dihydroisoquinoline has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 8-methoxy-3,4-dihydroisoquinoline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3,4-Dihydroisoquinoline: Lacks the methoxy group, leading to different chemical and biological properties.

  • 7-Methoxy-3,4-dihydroisoquinoline: Similar structure but with the methoxy group at a different position.

  • Isoquinoline: The parent compound without the dihydro modification.

Uniqueness: 8-Methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its methoxy group enhances its solubility and potential for forming hydrogen bonds, making it distinct from other isoquinolines.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile synthetic routes make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

8-methoxy-3,4-dihydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBULMQIMWQJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299256
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24693-44-5
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24693-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-8-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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